molecular formula C11H7BrO B112090 6-Bromo-2-naphthaldehyde CAS No. 170737-46-9

6-Bromo-2-naphthaldehyde

Cat. No. B112090
M. Wt: 235.08 g/mol
InChI Key: DLLDUYJRQNTEOR-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO . It has a molecular weight of 235.08 . It is a solid substance that is stored under an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of 6-Bromo-2-naphthaldehyde can be achieved through various methods. One such method involves the Grignard reaction of 2-bromo 6-methoxy naphthalene with triethylorthoformate . Another method involves the conversion of 6-(methoxymethoxy)-2-naphthaldehyde to 6-(methoxymethoxy)-2-naphthol formate by a Baeyer–Villiger oxidation-rearrangement .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-naphthaldehyde is 1S/C11H7BrO/c12-11-4-3-9-5-8 (7-13)1-2-10 (9)6-11/h1-7H . The InChI key is DLLDUYJRQNTEOR-UHFFFAOYSA-N .


Chemical Reactions Analysis

6-Bromo-2-naphthaldehyde can undergo various chemical reactions. For instance, it can be converted to 6-(methoxymethoxy)-2-naphthaldehyde, which can then be converted to 6-(methoxymethoxy)-2-naphthol formate by a Baeyer–Villiger oxidation-rearrangement .


Physical And Chemical Properties Analysis

6-Bromo-2-naphthaldehyde is a solid substance . It is stored under an inert atmosphere at room temperature . .

Scientific Research Applications

Synthesis and Intermediate Applications

Synthesis of Nabumetone Intermediate : 6-Bromo-2-naphthaldehyde is utilized in the synthesis of the intermediate 6-Methoxy-2-naphthaldehyde, essential for producing Nabumetone, a non-steroidal anti-inflammatory drug. The synthesis involves a series of steps, including bromination, reduction, methylation, and a Grignard reaction. The conditions for each step are meticulously optimized, yielding a high overall yield of over 67% (Tong Guo-tong, 2007).

Optical Properties and Material Science

Non-Linear Optical Property : The compound demonstrates significant non-linear optical properties, making it a candidate for optical applications. It exhibits a second harmonic generation (SHG) frequency conversion efficiency measured to be 0.59 times that of urea, indicating its potential in optical materials (B. Sarojini et al., 2005).

Organic Synthesis and Catalysis

Photoacid-Catalyzed Acetalization : 6-Bromo-2-naphthaldehyde plays a role in photoacid-catalyzed acetalization reactions. Under visible light photoactivation, it facilitates the conversion of carbonyls with alcohols into acetals, showcasing its utility in light-mediated organic synthesis (Jason Saway et al., 2022).

Photoarylation/Alkylation in Organic Chemistry : It undergoes photoarylation and alkylation, forming various organic compounds. This process involves the generation of an electrophilic carbene intermediate under specific conditions, indicating its versatility in organic synthesis and potential applications in developing new materials or pharmaceuticals (L. Pretali et al., 2009).

Chemical Synthesis and Purification

Synthesis of 2,6-Dihydroxynaphthalene : The compound is also a starting material in synthesizing 2,6-Dihydroxynaphthalene. The synthesis process involves multiple steps, including Baeyer–Villiger oxidation-rearrangement, offering a high yield and purity. This method provides a simpler approach compared to traditional methods, highlighting its importance in chemical manufacturing processes (Jiahua Cui & Shaoshun Li, 2012).

Safety And Hazards

6-Bromo-2-naphthaldehyde is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

6-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLDUYJRQNTEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541764
Record name 6-Bromonaphthalene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthaldehyde

CAS RN

170737-46-9
Record name 6-Bromo-2-naphthalenecarboxaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Bromonaphthalene-2-carbaldehyde
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Record name 6-Bromo-2-naphthaldehyde
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Synthesis routes and methods I

Procedure details

Pyridinium chlorochromate (7.8 g, 36.3 mmol), 4 Å molecular sieve (9.1 g), and purified dichloromethane (100 mL) were put into a reaction vessel under a nitrogen atmosphere, a solution prepared by dissolving (6-bromonaphthalene-2-yl)methanol (4.3 g, 18.1 mmol) in purified dichloromethane (100 mL) was slowly added thereto at 0° C. The reaction mixture solution was stirred at room temperature for 1 hour, and then was filtered using silica gel. After the solvent was removed, the filtered material was dried in vacuum to thereby obtain a white solid (4.0 g, yield: 94%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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4.3 g
Type
reactant
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100 mL
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solvent
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Yield
94%

Synthesis routes and methods II

Procedure details

To a three-necked flask (250 ml) was added (6-bromonaphthalen-2-yl)methanol (40.0 g, 0.170 mol) and dichloromethane (1.6 L) with magnetic stirring under nitrogen to form a clear solution. To this solution, Pyridinium chlorochromate (40.0 g, 0.186 mol) was added, and the resulting mixture turned black at once. Stirring was continued for 1 hour. The mixture was filtered through a short silica gel column, eluted with dichloromethane; the filtrate was dried over anhydrous magnesium sulphate, and then filtered under reduced pressure. The solvent was removed to afford a light brown solid, which was recrystallized from ethanol-water solution (50%) to afford a white solid 6-bromo-2-naphthaldehyde (31 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 6-bromo-2-naphthylmethyl alcohol (6.71 g, 28.3 mmol) in CH2Cl2 (350 mL) was added pyridinium chlorochromate (6.71 g, 31.13 mmol) all at once. The mixture visually went from orange-red to black over 30 minutes and 150 mL of ether was added. The black mixture was passed through a silica gel column and eluted with ether. The solvents were evaporated and the solid was further purified on silica gel (hexane:CH2Cl2 1:1) to give 6.25 g of 6-bromo-2-naphthaldehyde (94%) as a white solid. %). 1H NMR (300 MHz; CDCl3): δ 7.65 (dd, J1=2.0 Hz, J2=9.0 Hz, 1H); 7.84 (t, J=8.0 Hz, 2H); 7.97 (dd, J1=2.0 Hz, J2=8.0 Hz, 1H); 8.06 (d, J=2.0 Hz, 1H); 8.29 (s, 1H); 10.14 (s, 1H); 13C NMR (300 MHz; CDCl3): ppm 123.5, 123.9, 128.0, 130.1, 130.5, 130.8, 130.9, 133.9, 134.2, 137.1, 191.6.
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of pyridinium chlorochromate (2.4 gr, 11 mmol) in anhydrous CH2Cl2 (60 mL) was added a solution of the above alcohol in anh. CH2Cl2 and the reaction was heated under reflux for 5 hours. Upon completion, it was cooled to room temperature and poured into diethyl ether. The solution was then filtered through a pad of silica and concentrated under reduced pressure to yield 21 (2.4 gr, 95%). 20: white solid; 1H NMR (400 MHz, CDCl3) δ 10.15 (s, 1H), 8.31 (bs, 1H), 8.08 (bs, 1H), 7.98 (dd, 1H, J=1.5 Hz, J=8.5 Hz), 7.86 (m, 2H), 7.67 (dd, 1H, J=1.5 Hz, J=8.5 Hz); 13C NMR (100 MHz, CDCl3) δ 191.8, 137.3, 134.3, 134.1, 131.0, 131.0, 130.6, 130.2, 128.2, 124.0, 123.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Name
Yield
95%

Synthesis routes and methods V

Procedure details

To a solution of 6-bromo-naphthalene-2-carboxylic acid methoxy-methyl-amide (Step c, 6.3 g, 21.4 mmol) in THF (200 mL) at −78° C., DIBAL (1M in THF, 25.7 mL, 25.7 mmol) was added. The mixture was stirred at −78° C. for 10 min, warmed to RT and stirred for 2 h. The reaction was poured into 1N HCl and extracted with EtOAc 3×. The combined organic layer was washed with water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude was purified by silica gel column chromatography with (5-20% EtOAc/hexane) to give the titled compound as a white solid. MS (ESI, pos. ion) m/z: 236.0 (M+1).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
25.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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